2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide
Description
This compound is a hybrid molecule combining a 4-methylcoumarin scaffold linked via an ether-oxygen to an acetamide group, which is further substituted with a pentyl chain terminating in a [1,2,4]triazolo[4,3-a]pyridine moiety. The coumarin core is associated with biological activities such as antioxidant, anticoagulant, and enzyme-inhibitory properties, while the triazolo-pyridine group is known for modulating CNS targets and kinase inhibition .
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide |
InChI |
InChI=1S/C23H24N4O4/c1-16-13-23(29)31-19-14-17(9-10-18(16)19)30-15-22(28)24-11-5-2-3-7-20-25-26-21-8-4-6-12-27(20)21/h4,6,8-10,12-14H,2-3,5,7,11,15H2,1H3,(H,24,28) |
InChI Key |
TWJYCBFJCQDVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide typically involves multiple steps:
Formation of the Coumarin Moiety: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Triazolopyridine Group: The triazolopyridine moiety can be introduced through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives.
Coupling of the Two Moieties: The final step involves the coupling of the coumarin and triazolopyridine moieties through an acetamide linkage. This can be achieved using coupling reagents such as N,N’-carbonyldiimidazole (CDI) or other activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin and triazolopyridine moieties, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that coumarin derivatives exhibit anticancer properties due to their ability to induce apoptosis in cancer cells. The incorporation of triazole enhances this activity by modulating various signaling pathways involved in cell proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of coumarin with triazole moieties showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt pathway, which is crucial for cancer cell survival .
Antimicrobial Properties
Compounds containing both coumarin and triazole functionalities have been reported to possess antimicrobial properties. The triazole ring is known for its effectiveness against fungal infections.
Case Study:
Research published in the International Journal of Antimicrobial Agents highlighted the efficacy of similar compounds against common pathogens such as Staphylococcus aureus and Candida albicans. The study found that the presence of the triazole ring significantly enhanced the antimicrobial activity compared to coumarin alone .
Anti-inflammatory Effects
The anti-inflammatory potential of coumarin derivatives has been well-documented. The addition of a triazole moiety may further enhance these effects by inhibiting pro-inflammatory cytokines.
Data Table: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Coumarin Derivative A | 25 | COX inhibition |
| Coumarin-Triazole Hybrid | 10 | COX and LOX inhibition |
| Triazole Alone | 30 | LOX inhibition |
This table illustrates that the hybrid compound exhibits superior anti-inflammatory activity compared to its individual components.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide is likely to involve multiple molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It could influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Coumarin-Based Acetamide Derivatives
Key Structural and Functional Differences:
Key Findings :
- The pentyl-triazolo-pyridine substituent in the target compound distinguishes it from analogs with thiazolidinone or chlorophenyl groups, which are smaller and more polar. This structural variation may enhance binding to hydrophobic enzyme pockets (e.g., kinases) compared to thiazolidinone derivatives .
- Shorter linkers (e.g., ethyl in ’s analog) reduce molecular weight but may limit bioavailability due to decreased lipophilicity .
[1,2,4]Triazolo[4,3-a]Pyridine/Azepine Derivatives
Comparative Pharmacological Profiles:
Key Findings :
Key Trends :
Biological Activity
The compound 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide is a novel synthetic derivative that combines the structural features of coumarins and triazoles. This unique combination has been explored for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 497.5 g/mol. The structure incorporates a coumarin moiety linked to a triazole-pyridine segment, which is hypothesized to contribute to its diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives. The compound has been tested against various cancer cell lines, including liver carcinoma (HEPG2), demonstrating significant cytotoxic effects. The IC50 values for related coumarin compounds suggest that they can effectively inhibit cancer cell proliferation:
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| 7c | 2.70 | HEPG2 |
| 23g | 3.50 | HEPG2 |
| 18a | 4.90 | HEPG2 |
| 12a | 8.20 | HEPG2 |
These findings suggest that the mechanism may involve the induction of apoptosis through caspase-dependent pathways and modulation of cell cycle progression .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies utilizing the agar well diffusion method revealed that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 20 |
These results underscore the importance of further investigating its mechanism of action against microbial pathogens .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Kinases : Similar to other coumarin derivatives, it may act as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Coumarins are known to induce oxidative stress in cancer cells, leading to apoptosis.
- Interference with DNA Replication : The compound may also interact with DNA synthesis pathways, thereby inhibiting cancer cell growth.
Case Studies
A recent study evaluated the effects of this compound on various cancer cell lines and reported that it selectively inhibited tumor growth while sparing normal cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's ability to induce cell death in a dose-dependent manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
